molecular formula C9H14ClN3O B1467496 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol CAS No. 1248240-36-9

2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol

Cat. No.: B1467496
CAS No.: 1248240-36-9
M. Wt: 215.68 g/mol
InChI Key: WJMPEWDFQVPCKA-UHFFFAOYSA-N
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Description

2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol is a chemical compound known for its diverse applications in scientific research and industry. This compound features a pyrimidine ring substituted with a chloro and methyl group, and an amino group linked to a butanol chain. Its unique structure allows it to participate in various chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

2-[(6-chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O/c1-3-7(5-14)13-9-4-8(10)11-6(2)12-9/h4,7,14H,3,5H2,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMPEWDFQVPCKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=CC(=NC(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol typically involves the reaction of 6-chloro-2-methylpyrimidine with an appropriate amine and butanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a carbonyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions to modify its electronic properties.

    Substitution: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the chloro group can produce a variety of substituted pyrimidines.

Scientific Research Applications

2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives, such as:

  • 2-Amino-4-chloro-6-methylpyrimidine
  • 2,4-Dichloro-6-methylpyrimidine
  • N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide

Uniqueness

What sets 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol apart is its specific substitution pattern and the presence of the butanol chain, which confer unique chemical properties and reactivity. This makes it particularly useful in applications where these specific features are advantageous.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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